(4-Methylcyclohexyl)methanol
Overview
Description
. It is classified as a saturated higher alicyclic primary alcohol. This compound exists in both cis and trans isomers, depending on the relative positions of the methyl (CH3) and hydroxymethyl (CH2OH) groups on the cyclohexane ring . It is a colorless oil with a faint mint-like alcohol odor .
Preparation Methods
(4-Methylcyclohexyl)methanol was first prepared in 1908 by the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester . This method involves the reduction of esters to alcohols using sodium in the presence of an alcohol solvent. Additionally, it is produced as a byproduct (approximately 1%) during the hydrogenation of dimethyl terephthalate to produce cyclohexanedimethanol . This industrial process involves the hydrogenation of dimethyl terephthalate with hydrogen gas under high pressure and temperature conditions .
Chemical Reactions Analysis
(4-Methylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form (4-methylcyclohexyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to (4-methylcyclohexyl)methane using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(4-Methylcyclohexyl)methanol has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the froth flotation process for cleaning and processing coal.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanol involves its role as a hydrotrope. It solubilizes hydrophobic substances in aqueous environments, alters membrane dynamics, and affects metal homeostasis . This compound interacts with hydrophobic regions of molecules, increasing their solubility in water.
Comparison with Similar Compounds
(4-Methylcyclohexyl)methanol can be compared with other similar compounds such as:
1-Octanol: Both compounds are slightly soluble in water but highly soluble in organic solvents.
Cyclohexanemethanol: Similar in structure but lacks the methyl group at the 4-position.
Cyclohexanedimethanol: Contains two hydroxymethyl groups instead of one.
This compound is unique due to its specific structural configuration and its applications in various fields, particularly in industrial processes like froth flotation .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSINZLLLLCUKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041813, DTXSID80274141, DTXSID40274142 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9074 g/cu cm at 20 °C | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21868 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
34885-03-5, 3937-48-2, 3937-49-3 | |
Record name | 4-Methylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylcyclohexanemethanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis-4-Methylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Methylcyclohexanemethanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physicochemical differences between the cis and trans isomers of (4-methylcyclohexyl)methanol?
A1: The cis and trans isomers of this compound, often referred to as 4-MCHM, exhibit different partitioning behaviors. The cis isomer has a lower octanol-water partition coefficient (KOW) of 225 compared to the trans isomer's KOW of 291. [] This difference in KOW translates to the cis isomer being more soluble in water and less readily adsorbed to activated carbon than the trans isomer. [, ] These differences arise from the distinct three-dimensional structures and dipole moments of the isomers. Computational studies reveal that the cis isomer possesses a larger solvated dipole moment than the trans isomer at the MP2 aug-cc-pwCVDZ SMD level of theory. []
Q2: Why is understanding the partitioning behavior of 4-MCHM isomers important in the context of an environmental spill?
A2: The differential partitioning properties of cis- and trans-4-MCHM significantly influence their fate and transport in the environment. [] Following a spill, the more water-soluble cis isomer is likely to be transported further in the water column, while the trans isomer, with its higher affinity for organic matter, might accumulate in sediments. These differences necessitate distinct approaches for monitoring and remediation strategies tailored to each isomer's behavior.
Q3: Beyond 4-MCHM, what other chemicals are relevant in the context of the 2014 Elk River spill, and how do their properties impact exposure assessment?
A3: The 2014 Elk River spill involved a mixture of chemicals, with trans-methyl-4-methylcyclohexanecarboxylate (trans-MMCHC) being particularly noteworthy. Despite its low concentration (0.3%) in the spill, trans-MMCHC significantly contributed to the odor due to its high Henry's Law Constant (2.23 × 10⁻² at 40 °C) and low odor threshold concentration (OTC) of 0.02 ppb-v in the air. [] This highlights the importance of considering the specific properties of all chemical components in a mixture when assessing human exposure and potential health risks.
Q4: What analytical techniques have been employed to study 4-MCHM in environmental samples?
A4: Researchers have employed heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) to determine the concentration of this compound isomers in water samples. [] This technique allows for the separation and quantification of both cis- and trans-4-MCHM, providing valuable data for understanding their individual distributions and concentrations in contaminated water sources.
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